

A Comparative Study of Vapendavir and Its Diphosphate Salt in Antiviral Research

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Compound of Interest

Compound Name: Vapendavir diphosphate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vapendavir and its diphosphate salt form, focusing on their application in antiviral research. The content is based on available experimental data and established scientific principles, offering a resource for professionals in the field of drug development.

Introduction

Vapendavir is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action centers on its function as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1][3] The diphosphate salt form of Vapendavir is often utilized in research and clinical settings, primarily to enhance the compound's aqueous solubility and stability, which are critical properties for a drug candidate.[4] While direct comparative studies with extensive experimental data between the free base and the diphosphate salt are not readily available in published literature, it is understood that at equivalent molar concentrations, both forms exhibit comparable biological activity.[4] The enhanced physicochemical properties of the diphosphate salt, however, make it a more practical choice for in vitro and in vivo studies.

Physicochemical and Pharmacokinetic Properties

A summary of the known properties of Vapendavir and general characteristics of its diphosphate salt form are presented below. It is important to note that specific experimental data for the diphosphate salt's pharmacokinetic profile is not extensively detailed in publicly available resources.

Property	Vapendavir	Vapendavir Diphosphate Salt	Reference
Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₃	C ₂₁ H ₃₀ N ₄ O ₁₁ P ₂	[5][6]
Molecular Weight	382.46 g/mol	576.42 g/mol	[5]
CAS Number	439085-51-5	Not explicitly available	[5]
Appearance	White Solid	Crystalline solid	[5]
Solubility	Soluble in DMSO, Chloroform, DMF	Enhanced water solubility and stability	[4][5]
Administration	Oral	Oral	[2]

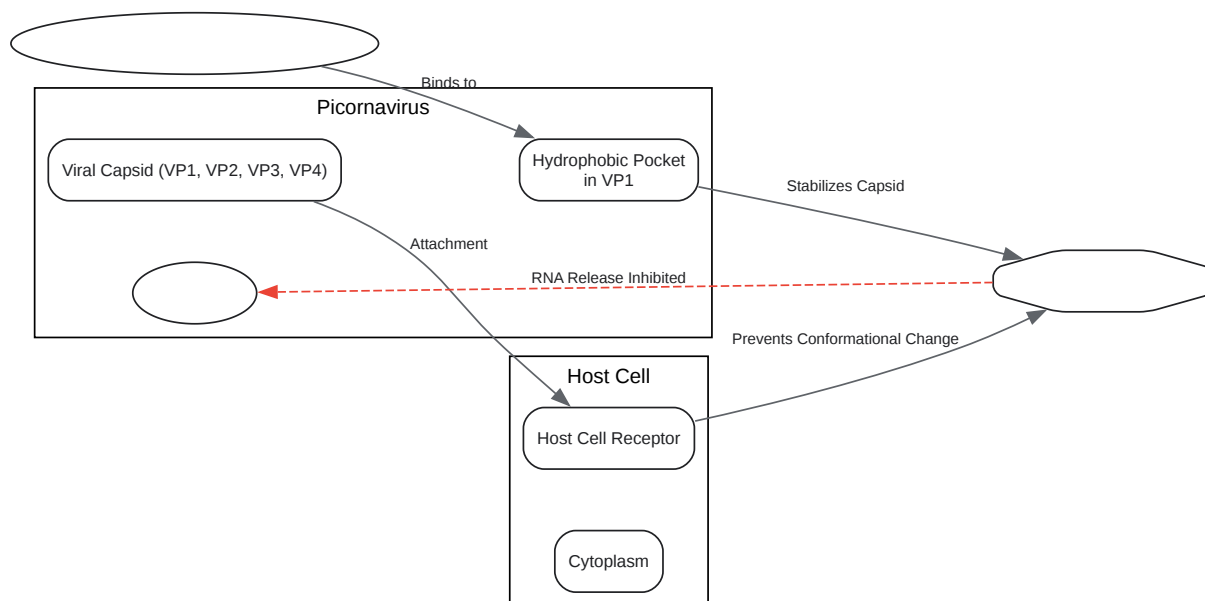
Antiviral Efficacy

Vapendavir has demonstrated potent antiviral activity against a wide range of picornaviruses. The following table summarizes its efficacy, presented as the 50% effective concentration (EC₅₀), against various viral strains. The data presented is for Vapendavir, with the understanding that the diphosphate salt would exhibit similar efficacy under experimental conditions.

Virus	Strain(s)	Cell Line	EC50	Reference
Human Rhinovirus (HRV)	HRV2	HeLa Ohio	1 ng/mL	[7]
Human Rhinovirus (HRV)	HRV14	HeLa Ohio	5 ng/mL	[7]
Human Rhinovirus (HRV)	39 clinical isolates	HeLa Ohio	Median: 7.3 ng/mL	[7]
Enterovirus 71 (EV71)	21 isolates (Genogroups A, B, C)	-	Average: 0.7 μ M	[8] [9]
Enterovirus 71 (EV71)	Various strains	-	0.5-1.4 μ M	[4] [10]

Mechanism of Action: Capsid Binding

Vapendavir's antiviral activity stems from its ability to bind to a hydrophobic pocket within the VP1 capsid protein of picornaviruses.[\[1\]](#)[\[3\]](#) This binding stabilizes the viral capsid, preventing the conformational changes required for the virus to release its RNA genome into the host cell.[\[1\]](#) This mechanism effectively halts the viral replication cycle at an early stage.



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Caption: Vapendavir's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

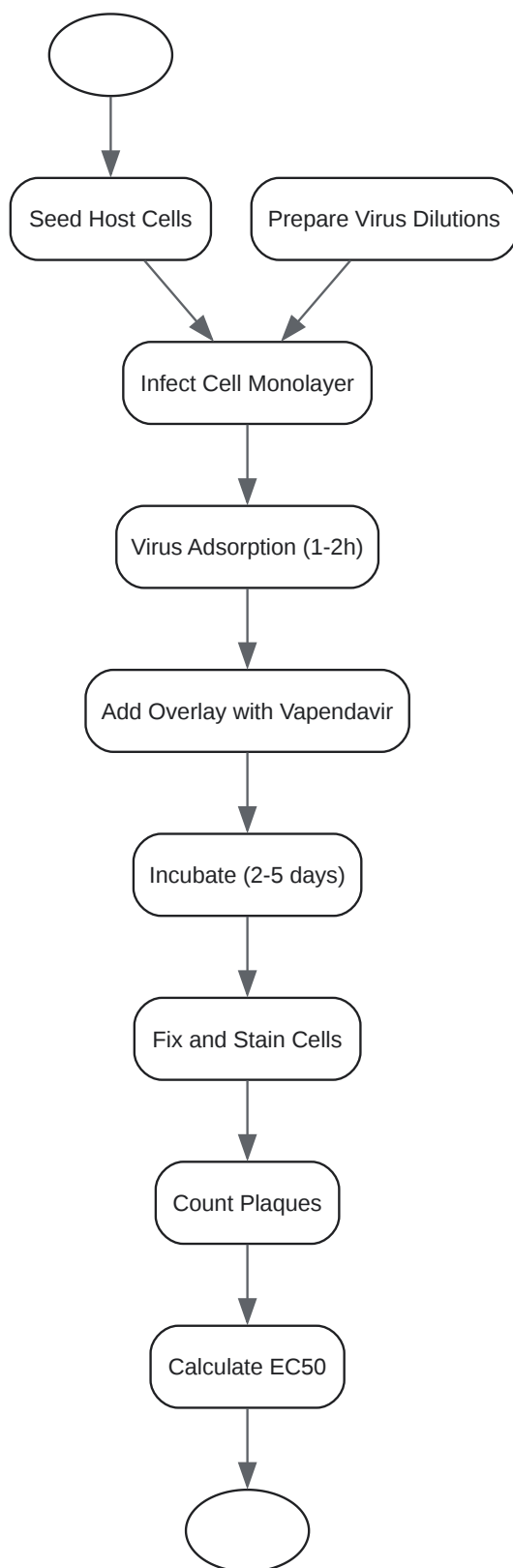
Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

- **Cell Seeding:** Seed susceptible host cells (e.g., HeLa) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

- **Virus Dilution:** Prepare serial dilutions of the virus stock in a suitable medium.
- **Infection:** Remove the culture medium from the cells and infect the monolayer with a predetermined amount of virus (to produce a countable number of plaques).
- **Adsorption:** Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
- **Compound Treatment:** Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Vapendavir or its diphosphate salt. Include a virus control (no compound) and a cell control (no virus, no compound).
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- **Plaque Visualization:** Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
- **Data Analysis:** Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.



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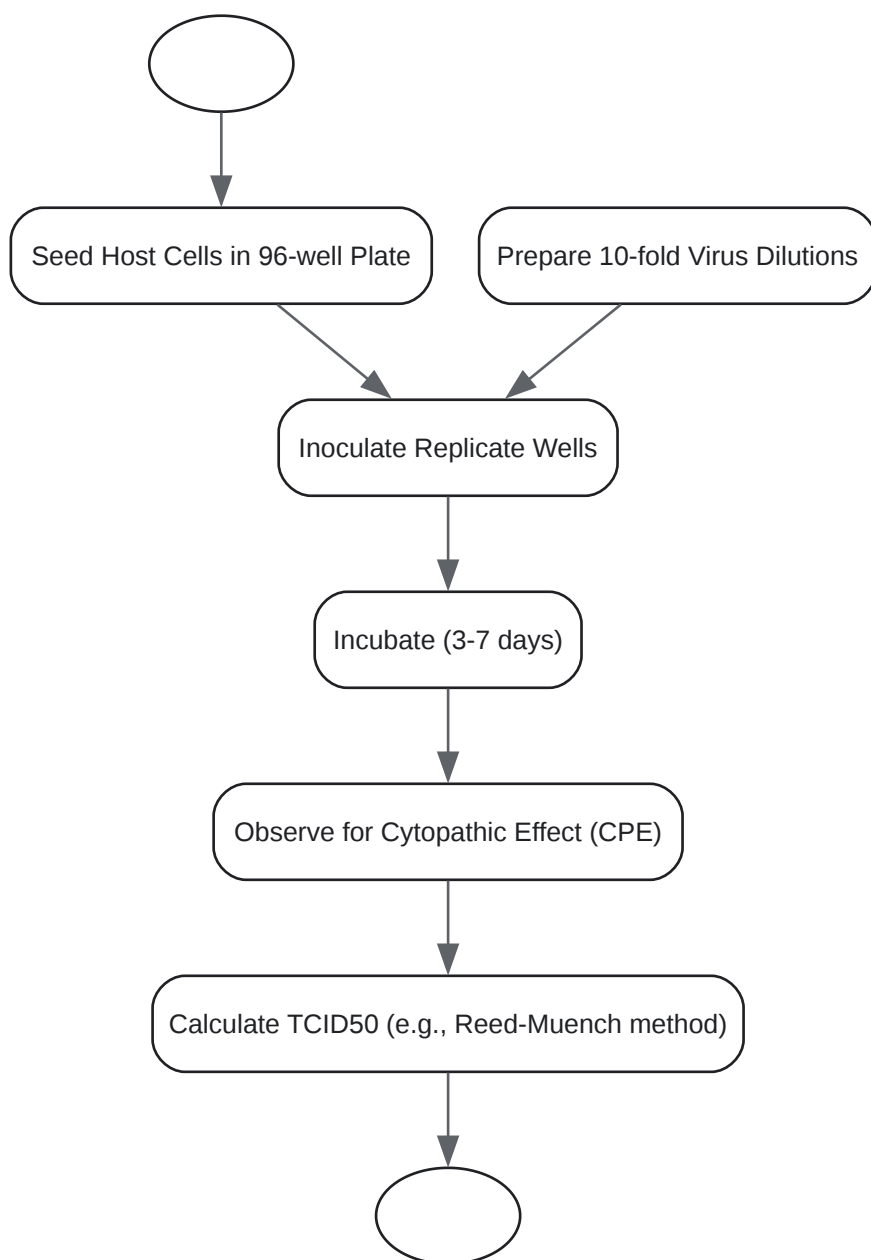
Caption: Plaque Reduction Assay Workflow.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay is used to quantify the infectious virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Protocol:

- Cell Seeding: Seed host cells in a 96-well plate and incubate until they reach approximately 80-90% confluency.[\[11\]](#)
- Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.[\[11\]](#)
- Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a cell control (no virus).[\[11\]](#)
- Incubation: Incubate the plate for a period sufficient to observe CPE (typically 3-7 days).
- CPE Observation: Examine the wells daily under a microscope for the presence of CPE (e.g., cell rounding, detachment).
- Data Analysis: For each dilution, determine the number of wells showing CPE. The TCID50 is then calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber method.



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Caption: TCID50 Assay Workflow.

Conclusion

Vapendavir is a well-characterized antiviral agent with a clear mechanism of action and potent efficacy against a broad range of picornaviruses. Its diphosphate salt form offers improved physicochemical properties, such as enhanced solubility and stability, making it a more suitable candidate for formulation and administration in research and clinical development. While direct

comparative efficacy data between the free base and the diphosphate salt is limited, the available information strongly suggests that the antiviral activity is conserved between the two forms, with the salt form providing significant practical advantages for experimental and therapeutic applications. Researchers and drug developers should consider the diphosphate salt of Vapendavir as the preferred form for future studies.

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